molecular formula C18H24N2O4 B1672637 Isoxaben CAS No. 82558-50-7

Isoxaben

Cat. No. B1672637
CAS RN: 82558-50-7
M. Wt: 332.4 g/mol
InChI Key: PMHURSZHKKJGBM-UHFFFAOYSA-N
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Description

Isoxaben is an herbicide from the benzamide and isoxazole family. It is intended for use in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .


Synthesis Analysis

Isoxaben is a highly specific and potent inhibitor of cellulose synthesis in plants. Nevertheless, suspension-cultured cells can be habituated to grow in high concentrations of isoxaben, and apparently compensate for the disruption of cellulose synthesis by the modulation of other cell wall components .


Molecular Structure Analysis

The molecular formula of Isoxaben is C18H24N2O4. It is a benzamide obtained by formal condensation of the carboxy group of 2,6-dimethoxybenzoic acid and the amino group of 3- (3-methylpentan-3-yl)-1,2-oxazol-5-amine .


Chemical Reactions Analysis

Isoxaben has a highly specific interaction with the Cellulose Synthase Complex (CSC). There is compelling evidence of its interaction with AtCesA isoforms 3 and 6, and mutants in which these are altered (ixr1 and ixr2 respectively) show resistance to isoxaben .


Physical And Chemical Properties Analysis

Isoxaben has a molecular weight of 332.4 g/mol. It is a member of isoxazoles and a member of benzamides .

Scientific Research Applications

Specific Scientific Field

Plant Physiology

Summary of the Application

Isoxaben is used as a cellulose biosynthesis inhibitor (CBI) in plant physiology research . It is widely hypothesized that CBIs specifically target cellulose synthase (CESA) complexes to inhibit cellulose synthesis .

Methods of Application

In one study, vertically grown seedlings were observed on modified 1× MS media containing 60 mM KNO3 and up to 2.5 nM isoxaben .

Results or Outcomes

Despite being a focal tool for cell wall research, reports suggest that CBIs may not function the way that we think they do . The mechanism of resistance has been interpreted as abolished CBI–CESA binding .

Enhancing Isoxaben Tolerance

Specific Scientific Field

Genetic Engineering

Summary of the Application

Isoxaben is a pre-emergent herbicide used to control broadleaf weeds . Certain mutations in cellulose synthase complex proteins can confer isoxaben tolerance .

Methods of Application

A genetic screen was conducted to identify new genes associated with isoxaben tolerance by screening a selection of Arabidopsis thaliana T-DNA mutants .

Results or Outcomes

Mutations in a FERREDOXIN-NADP (+) OXIDOREDUCTASE-LIKE (FNRL) gene enhanced tolerance to isoxaben, exhibited as a reduction in primary root stunting, reactive oxygen species accumulation, and ectopic lignification . The fnrl mutants displayed constitutively induced mitochondrial retrograde signalling .

Residual Broadleaf Weed Control in Turf

Specific Scientific Field

Agronomy

Summary of the Application

Isoxaben is used as a pre-emergence herbicide for controlling broadleaf weeds in turf . The effectiveness of isoxaben is influenced by the application rate and timing .

Methods of Application

In a field experiment, isoxaben was applied at 0.56, 0.84, and 1.12 kg ai/ha in spring, fall, or spring plus fall (double) application .

Results or Outcomes

Isoxaben at 1.12 kg/ha applied in fall provided ≥ 90% control of buckhorn plantain for 8–9 months after treatment (MAT), with control ranging from 69 to 91% at approximately 12 MAT . Dandelion control with fall-applied isoxaben at 1.12 kg/ha ranged from 60 to 75%, 8–9 MAT .

Nutrient-Dependent and Tissue-Specific Arabidopsis Phenotypes

Specific Scientific Field

Plant Genetics

Summary of the Application

Isoxaben has been used to induce nutrient-dependent and tissue-specific phenotypes in Arabidopsis .

Methods of Application

In a study, RNA-Seq was performed with roots harvested 6 days after stratification from seedlings grown on modified 1× MS media containing 6 mM or 60 mM KNO3 with 2.5 nM isoxaben or mock .

Results or Outcomes

The study found that the isoxaben-induced responses were nutrient-dependent .

Crop Safety

Specific Scientific Field

Agronomy

Summary of the Application

Isoxaben is used in crop safety studies to assess its impact on various crops . The goal is to determine the optimal application rate that maximizes weed control while minimizing crop injury .

Methods of Application

In these studies, Isoxaben is applied at various rates to different crops, and the crops are monitored for any signs of injury .

Results or Outcomes

These studies have found that certain crops can tolerate Isoxaben application with no or minimal transitory injury at the 1X rate, but higher rates can cause significant phytotoxicity .

Mitochondrial Retrograde Signalling

Specific Scientific Field

Plant Genetics

Summary of the Application

Isoxaben has been used in studies investigating mitochondrial retrograde signalling in plants . Certain mutations can enhance Isoxaben tolerance by initiating this signalling pathway .

Methods of Application

In these studies, genetic screens are conducted to identify mutations that enhance Isoxaben tolerance .

Results or Outcomes

The fnr-like mutants were found to enhance Isoxaben tolerance by initiating mitochondrial retrograde signalling .

Future Directions

Isoxaben has been a valuable tool for the analysis of cell wall synthesis. A more complete picture of Isoxaben activity across plant species and other cell wall synthesizing organisms may provide insight into the future directions of this compound .

properties

IUPAC Name

2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHURSZHKKJGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024159
Record name Isoxaben
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Molecular Weight

332.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White or light tan solid; [HSDB]
Record name Isoxaben
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Solubility

Slight solubility in organic solvents (methanol, ethyl acetate, dichloromethane, acetonitrile), At 25 °C, methanol and ethyl acetate 50-100 mg/mL; acetonitrile 30-35 mg/mL; toluene 4-5mg/mL; hexane 0.07-0.08 mg/mL; and water 0.001-0.002 mg/mL, In water, 1.42 mg/L at pH 7 and 20 °C
Record name ISOXABEN
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Vapor Pressure

4.13X10-9 mm Hg at 25 °C
Record name ISOXABEN
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Impurities

The product typically contains about 2% of an isomer N-(3-(1,1-dimethylbutyl)-5-isoxazolyl)-2,6-dimethoxybenzamide.
Record name ISOXABEN
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Product Name

Isoxaben

Color/Form

White crystalline solid, Light tan granule

CAS RN

82558-50-7
Record name Isoxaben
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Record name Isoxaben [BSI:ISO]
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Record name Isoxaben
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Record name N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
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Record name Benzamide, N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxy
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Record name ISOXABEN
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Record name ISOXABEN
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Melting Point

176-179 °C
Record name ISOXABEN
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3.36 Kg of 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole in 65 liters of toluene was added portion-wise over thirty minutes 4.015 Kg of 2,6-dimethoxybenzoyl chloride. The reaction mixture was heated to reflux and stirred for forty-eight hours. It was then cooled to room temperature and concentrated to a volume of about 25 liters by evaporation of the solvent under reduced pressure. The product precipitated and was collected by filtration, washed with fresh toluene, and air dried to provide 6.084 Kg of N-[3-(1-ethyl-1-methylpropyl]-5-isoxazolyl]-2,6-dimethoxybenzamide. M.P. 172°-174° C. Yield 91%.
Quantity
3.36 kg
Type
reactant
Reaction Step One
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4.015 kg
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Quantity
65 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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